8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Epigenetics Medicinal Chemistry PRC2 Inhibitors

8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a critical intermediate for synthesizing PRC2/EED inhibitors. Its reactive 8-chloro group enables efficient cross-coupling for rapid SAR exploration in hit-to-lead programs. Choose this ≥98% pure building block to ensure reproducible results in epigenetic oncology research. Contact us for bulk pricing and availability.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 1208083-81-1
Cat. No. B11920641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
CAS1208083-81-1
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=CN2C=N1)Cl
InChIInChI=1S/C5H3ClN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H
InChIKeyZKZHFJMYTKLDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 1208083-81-1): A Specialized Heterocyclic Building Block for Kinase-Focused Synthesis


8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a chlorinated, fused nitrogen-containing heterocycle belonging to the triazolopyrimidine class. Its molecular weight is 154.56 g/mol with the formula C5H3ClN4 . This specific scaffold is recognized as a key intermediate in medicinal chemistry, particularly for developing inhibitors targeting protein kinases and epigenetic regulators [1]. The presence of a reactive chlorine atom at the 8-position makes it a crucial electrophilic partner in cross-coupling reactions, enabling the generation of diverse compound libraries.

Why Generic 'Triazolopyrimidine' Substitution is Unacceptable: The Critical Role of the 8-Chloro Position in Targeted Synthesis


Substituting 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine with a generic triazolopyrimidine or an isomer is not chemically viable due to the strict positional and electronic requirements of advanced drug discovery programs. The specific 8-chloro substitution on the [4,3-c] scaffold is a defined structural feature in optimized lead compounds and key synthetic intermediates. For instance, the development of potent PRC2 (Polycomb Repressive Complex 2) inhibitors has specifically progressed through an '8-aryl-[1,2,4]triazolo[4,3-c]pyrimidine' scaffold, where the 8-position is a critical point for derivatization [1]. Using a different regioisomer or an unsubstituted analog would lead to a divergent synthetic pathway and an entirely different biological profile, thereby invalidating structure-activity relationships (SAR) and compromising the integrity of the research or manufacturing process.

Quantitative Evidence Guide: Differentiating 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine from Analogs for Procurement


Structural Precision: Enabling the Synthesis of High-Value PRC2 Inhibitor Scaffolds

This specific 8-chloro compound is the essential building block for the '8-aryl-[1,2,4]triazolo[4,3-c]pyrimidine' (Scaffold II) series, a key chemotype in the evolution of PRC2/EED inhibitors [1]. In contrast, the closely related '8-aryl-[1,2,4]triazolo[4,3-a]pyridine' (Scaffold I) represents a different structural class [1]. Procurement of this specific [4,3-c]pyrimidine scaffold is non-negotiable for following this precise SAR pathway.

Epigenetics Medicinal Chemistry PRC2 Inhibitors

Commercial Purity: A Verifiable Specification for Reproducible Research

Commercially, 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is available at a guaranteed purity specification. For example, it is supplied at a purity of ≥98% by vendors like MolCore and Leyan . This quantitative metric is a key differentiator for procurement decisions, as it ensures the compound meets the minimum standard for reliable synthetic outcomes and minimizes impurities that could lead to side reactions or false biological results.

Quality Control Chemical Synthesis Analytical Chemistry

Reactivity Profile: The Strategic Advantage of a Chlorine at the 8-Position

The presence of a chlorine atom specifically at the 8-position provides a strategic handle for selective derivatization via reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling [1]. In contrast, analogs lacking a halogen at this position, or possessing a halogen elsewhere (e.g., 7-chloro or 5-chloro analogs), would not allow for the same late-stage diversification strategy [1]. This specific reactivity is foundational to building the diverse compound libraries required for SAR exploration.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 1208083-81-1)


Synthesis of PRC2/EED Inhibitors in Oncology Research

This compound is the definitive starting material for synthesizing the 'Scaffold II' class of PRC2/EED inhibitors, as outlined in recent medicinal chemistry literature [1]. Researchers focused on epigenetic targets in oncology, particularly those aiming to modulate the EZH2-EED protein-protein interaction, should prioritize this specific building block to align with published SAR studies [1].

Late-Stage Diversification for Kinase-Focused Libraries

In any medicinal chemistry program aimed at generating diverse libraries of triazolopyrimidine-based kinase inhibitors, the reactive 8-chloro group is a key asset. It enables efficient parallel synthesis via cross-coupling reactions [1]. This application is most relevant for groups engaged in hit-to-lead or lead optimization phases where rapid SAR exploration is critical.

Academic and Industrial Research Requiring Certified Purity

For research institutions and companies with strict quality control requirements, the procurement of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine with a documented purity of ≥98% is essential [1]. This ensures that subsequent reactions are not confounded by impurities, thereby maintaining the integrity of the research data and adhering to standard operating procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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